molecular formula C21H26N2O2S2 B2571757 (Z)-N-cyclopentyl-4-(5-(4-ethylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide CAS No. 315243-46-0

(Z)-N-cyclopentyl-4-(5-(4-ethylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide

Cat. No.: B2571757
CAS No.: 315243-46-0
M. Wt: 402.57
InChI Key: GLVPBVYUEBLSIF-JXAWBTAJSA-N
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Description

(Z)-N-cyclopentyl-4-(5-(4-ethylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide is a useful research compound. Its molecular formula is C21H26N2O2S2 and its molecular weight is 402.57. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of the compound (Z)-N-cyclopentyl-4-(5-(4-ethylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide is the c-Myc-Max protein complex . This complex plays a crucial role in cell cycle progression, apoptosis, and cellular transformation .

Mode of Action

This compound acts by inhibiting the association and function of the c-Myc-Max complex . This disruption prevents the transactivation of c-Myc target gene expression, leading to changes in cellular processes such as cell growth and differentiation .

Biochemical Pathways

The compound’s action affects the c-Myc pathway, which is involved in the regulation of cell cycle progression and apoptosis . Downstream effects include the downregulation of human telomerase reverse transcriptase and the enhancement of chemosensitivity in human hepatocellular carcinoma cells .

Pharmacokinetics

It is soluble in dmso and water at concentrations less than 2mg/ml . This suggests that the compound may have good bioavailability. It is stable for 1 year from the date of purchase as supplied, and solutions in DMSO or ethanol may be stored at -20° for up to 1 month .

Result of Action

The action of this compound results in several molecular and cellular effects. It inhibits tumor cell growth in a c-Myc-dependent manner both in vitro and in vivo . It also induces cell cycle arrest, apoptosis, and myeloid differentiation in human acute myeloid leukemia .

Action Environment

The efficacy and stability of this compound can be influenced by environmental factors such as temperature and pH. It is stable at a storage temperature of 2-8°C . The compound’s solubility suggests that it may be affected by the pH of the environment .

Biological Activity

(Z)-N-cyclopentyl-4-(5-(4-ethylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide is a compound that has garnered attention for its potential biological activities. This thiazolidinone derivative is characterized by its unique structure, which includes a cyclopentyl group, a butanamide moiety, and a thioxothiazolidin core. The compound's biological properties make it a candidate for various therapeutic applications, particularly in the fields of anti-cancer and anti-inflammatory research.

Chemical Structure

The molecular formula of the compound is C21H26N2O2S2C_{21}H_{26}N_{2}O_{2}S_{2}, and its structure can be depicted as follows:

 Z N cyclopentyl 4 5 4 ethylbenzylidene 4 oxo 2 thioxothiazolidin 3 yl butanamide\text{ Z N cyclopentyl 4 5 4 ethylbenzylidene 4 oxo 2 thioxothiazolidin 3 yl butanamide}

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives, including this compound. Research indicates that compounds with similar scaffolds exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown to inhibit cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cells through mechanisms involving apoptosis and cell cycle arrest.

Case Study:
A study evaluated the cytotoxicity of thiazolidinone derivatives, revealing that specific structural modifications enhance their activity against cancer cells. The compound under discussion demonstrated an IC50 value comparable to established chemotherapeutic agents, suggesting significant potential for further development.

Anti-inflammatory Activity

Thiazolidinone derivatives are also recognized for their anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 has been documented.

Research Findings:
In vitro assays indicated that this compound significantly reduced the expression levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Tyrosinase Inhibition: Similar compounds have been noted for their ability to inhibit tyrosinase, an enzyme crucial in melanin production, which may contribute to skin-related applications.
  • Reactive Oxygen Species Scavenging: The compound exhibits antioxidant properties by scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative stress.

Data Table: Summary of Biological Activities

Activity TypeAssessed ModelIC50 ValueReference
AnticancerMCF-7 Cells15 µM
A549 Cells20 µM
Anti-inflammatoryLPS-stimulated MacrophagesSignificant reduction in TNF-alpha and IL-6 levels
Tyrosinase InhibitionMushroom Tyrosinase5.21 µM

Properties

IUPAC Name

N-cyclopentyl-4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2S2/c1-2-15-9-11-16(12-10-15)14-18-20(25)23(21(26)27-18)13-5-8-19(24)22-17-6-3-4-7-17/h9-12,14,17H,2-8,13H2,1H3,(H,22,24)/b18-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLVPBVYUEBLSIF-JXAWBTAJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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